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Compound of Interest |

Compound Name: 4-[2-(Dimethylamino)propyl]phenol
CAS No.: 69792-61-6
Cat. No.: B188697

Get Quote

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists
Instrument Modality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
lonization Mode: Electrospray lonization Positive (ESI+)

Chemical Profiling and Clinical Significance

Pholedrine (4-(2-methylaminopropyl)phenol), also known as p-hydroxy-N-methylamphetamine,
is a sympathomimetic amine historically utilized as a cardiovascular agent to treat hypotension.
In modern analytical toxicology and anti-doping contexts, pholedrine is heavily monitored. It
serves not only as an indicator of direct pharmaceutical ingestion but also as a critical
biomarker for the direct disposal or systemic metabolism of illicit amphetamines, specifically
methamphetamine[1].

Given its potent adrenergic effects, overdose can lead to severe hyperthermia, tachycardia,
and central respiratory paralysis[2]. Accurate, highly specific quantification of pholedrine in
complex biological matrices (e.g., blood, urine, meconium) requires a robust understanding of
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its mass spectrometric behavior to prevent false positives from structurally similar
phenethylamines.

Mechanistic Elucidation of MS/IMS Fragmentation

To design a highly selective Multiple Reaction Monitoring (MRM) method, we must first
understand the structural causality behind pholedrine's fragmentation. Pholedrine has a
monoisotopic mass of 165.1154 Da. Under acidic LC conditions, the secondary amine is
readily protonated, yielding a stable precursor ion [M+H]+ at m/z 166.12[3].

Upon subjection to Collision-Induced Dissociation (CID) in the collision cell, the precursor ion
undergoes three primary, thermodynamically driven fragmentation pathways:

 Inductive Cleavage (m/z 135.08): The most characteristic cleavage for N-
methylamphetamines is the loss of the amine group. The protonated nitrogen induces
heterolytic bond cleavage, resulting in the neutral loss of methylamine (CHsNHz, 31 Da)[3].
The remaining charge is stabilized on the alkyl chain, yielding a product ion at m/z 135.08.

¢ Alpha-Cleavage (m/z 107.05): The C-C bond between the alpha and beta carbons (relative
to the amine) is highly susceptible to homolytic/heterolytic cleavage. This fragmentation
expels the amine-containing side chain (-CsHsN, 59 Da), leaving a hydroxybenzyl cation.
This cation rapidly rearranges into a highly conjugated, stable hydroxytropylium ion at m/z
107.05[2]. Due to its high abundance and stability, this is the optimal quantifier ion.

o Dehydration (m/z 148.11): The phenolic hydroxyl group can undergo elimination, resulting in
the neutral loss of water (-18 Da)[4]. While less abundant, this ion serves as a secondary

structural confirmation.
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Figure 1: ESI+ Collision-Induced Dissociation (CID) fragmentation pathways of pholedrine.
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Analytical Strategy: Causality Behind the Workflow

To ensure the protocol acts as a self-validating system, every step of the analytical workflow is
designed with orthogonal chemical logic and built-in quality control mechanisms.

Sample Preparation Logic (Mixed-Mode SPE)

Pholedrine possesses both a secondary amine (pKa ~10.0) and a phenolic hydroxyl group
(pKa ~9.5). At a physiological or slightly acidic pH, the molecule is predominantly positively
charged. Therefore, Solid Phase Extraction (SPE) utilizing a Mixed-Mode Strong Cation
Exchange (MCX) sorbent is selected.

o Causality: The strong cation exchange sites ionically bind the protonated amine. This allows
for aggressive washing with 100% organic solvents (e.g., methanol) to strip away neutral
lipids and matrix interferences without eluting the analyte[2]. Elution is only achieved by
introducing a strong base (e.g., 5% NH4+OH in methanol) which deprotonates the amine,
breaking the ionic bond.

Chromatographic Logic

Separation is achieved on a reversed-phase C18 column using a slightly acidic mobile phase
(pH 5.0, buffered with ammonium acetate and acetic acid)[2].

o Causality: Maintaining a pH of 5.0 ensures the amine remains fully protonated, preventing
peak tailing caused by secondary interactions with residual silanols on the silica stationary
phase. Furthermore, introducing the analyte into the MS source already in its protonated
state exponentially increases ESI+ ionization efficiency.

Self-Validating Quality Control

To validate extraction efficiency and correct for matrix-induced ion suppression, a Stable
Isotope-Labeled Internal Standard (SIL-1S) such as D11-methamphetamine or D5-MDMA must
be spiked into the raw sample prior to any manipulation[2].

 Validation Metric: If the absolute peak area of the SIL-IS drops by >30% compared to a neat
standard, the system flags a matrix effect failure. If the ratio of the m/z 107 (quantifier) to m/z
135 (qualifier) deviates by >20% from the calibration curve, the system flags a co-eluting
isobaric interference.
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Figure 2: Self-validating LC-MS/MS workflow for the quantification of pholedrine.
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Quantitative Data Summary

The following tables summarize the optimized parameters required for the sensitive detection
of pholedrine in biological matrices.

Table 1. MRM Transitions and Collision Energies (CE)

Precursor lon Product lon Collision
Analyte Purpose

(m/z) (m/z) Energy (eV)
Pholedrine 166.1 107.1 Quantifier 22
Pholedrine 166.1 135.1 Quialifier 15
D5-MDMA (IS) 199.0 165.0 Internal Standard 18

Table 2: Validated Method Performance Metrics[2]

Parameter Value Matrix

Limit of Detection (LOD) 0.8 ng/mL (S/N = 3) Serum / Urine

Lower Limit of Quantitation )
3.0 ng/mL (S/N = 10) Serum / Urine

(LLOQ)

Linear Dynamic Range 1.0 - 100 ng/mL Serum / Urine

Extraction Recovery 67% Serum

Intra-day Precision (R.S.D) 3.8% —8.7% Serum

Step-by-Step Experimental Protocol
Phase 1: Sample Preparation (Solid Phase Extraction)

o Aliquot & Spike: Transfer 1.0 mL of biological fluid (plasma/urine) into a clean glass tube.
Add 50 pL of D5-MDMA internal standard (1 pg/mL). Vortex for 10 seconds.

¢ Acidification: Add 1.0 mL of 0.1 M HCI to the sample to ensure complete protonation of the
pholedrine amine group.
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Conditioning: Condition the MCX SPE cartridge (e.g., Oasis MCX 30 mg/1 mL) with 1.0 mL
Methanol, followed by 1.0 mL of 0.1 M HCI.

Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min.
Washing (Orthogonal Cleanup):

o Wash 1: 1.0 mL of 0.1 M HCI (removes polar interferences).

o Wash 2: 1.0 mL of 100% Methanol (removes neutral/hydrophobic lipids).

Elution: Elute the target analytes with 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in
Methanol.

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute in 100 pL of Initial Mobile Phase.

Phase 2: LC Separation Conditions

Column: Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 3 um patrticle size).

Mobile Phase A: 5 mM Ammonium Acetate in Water, adjusted to pH 5.0 with Acetic Acid[2].
Mobile Phase B: Methanol/Acetonitrile (3:1, v/v) containing 0.02% Acetic Acid[2].

Gradient Elution:

0.0-1.0min: 5% B

[¢]

[e]

1.0 — 6.0 min: Linear ramp to 70% B

6.0 — 7.5 min: Hold at 70% B

o

o 7.5 —-8.0 min: Return to 5% B (Equilibration for 2 min).
Flow Rate: 0.3 mL/min.

Injection Volume: 10 pL.
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Phase 3: MS/MS Acquisition Parameters

e lon Source: Turbo lon-Spray (ESI+).
o Capillary Temperature: 450 °C.

e Spray Voltage: +5000 V.

o Collision Gas: Nitrogen (5.0 grade).

o Divert Valve: Direct the LC flow to waste from 0.0 to 2.0 minutes to prevent source
contamination from early-eluting salts; switch to the MS from 2.0 to 7.0 minutes[2].
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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